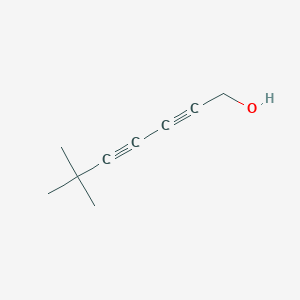

2,4-Heptadiyn-1-ol, 6,6-dimethyl-

Description

BenchChem offers high-quality 2,4-Heptadiyn-1-ol, 6,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Heptadiyn-1-ol, 6,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethylhepta-2,4-diyn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h10H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNRHJKPVFBTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433672 | |

| Record name | 2,4-Heptadiyn-1-ol, 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114311-73-8 | |

| Record name | 2,4-Heptadiyn-1-ol, 6,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Heptadiyn 1 Ol, 6,6 Dimethyl

Convergent Synthesis Approaches

Convergent synthesis strategies assemble a target molecule from several individual fragments that are prepared separately and then joined. This approach is often more efficient for complex molecules than a linear synthesis. For diynols like 2,4-Heptadiyn-1-ol, 6,6-dimethyl-, alkyne coupling reactions are a cornerstone of convergent strategies.

Cupric Salt Catalysis in Alkyne-Alkyne Coupling Reactions for Diynol Formation

The formation of unsymmetrical diynes is effectively achieved through copper-catalyzed cross-coupling reactions. rsc.orgnumberanalytics.com The Cadiot-Chodkiewicz coupling, a classical and powerful method, involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by copper(I) salts in the presence of a base. rsc.orgorganic-chemistry.org This reaction is foundational for synthesizing a wide array of 1,3-diynes, which are crucial structural motifs in biologically active molecules and advanced materials. rsc.org

The mechanism relies on the terminal alkyne acting as a nucleophile and the 1-haloalkyne as the electrophile. rsc.org The choice of copper salt, base, and solvent can significantly influence the reaction's efficiency and selectivity. Copper(I) iodide (CuI) and copper(I) chloride (CuCl) are commonly used catalysts. rsc.orgcmu.edu The reaction environment is also critical; co-solvents like methanol (B129727), ethanol (B145695), or THF are often used to ensure the solubility of the alkyne reactants. rsc.org

Recent advancements have focused on improving the original protocol. For instance, the use of palladium co-catalysts has been shown to increase the yield and reduce the amount of homocoupling byproducts, especially when using less reactive 1-chloroalkynes or more stable 1-iodoalkynes. rsc.org

Strategic Employment of Propargyl Alcohol and Substituted Haloalkynes

To synthesize 2,4-Heptadiyn-1-ol, 6,6-dimethyl-, a strategic Cadiot-Chodkiewicz coupling would involve propargyl alcohol (a terminal alkyne) and a suitable 1-halo-3,3-dimethyl-1-butyne (a substituted haloalkyne). Propargyl alcohols are readily accessible and valuable intermediates in organic synthesis. nih.govnih.gov

In this specific synthesis, propargyl alcohol acts as the nucleophilic component. The electrophilic partner would be a derivative of tert-butylacetylene, such as 1-bromo-3,3-dimethyl-1-butyne. The coupling reaction, catalyzed by a copper salt like CuCl, would directly form the carbon skeleton of 2,4-Heptadiyn-1-ol, 6,6-dimethyl-. rsc.org Researchers have developed protocols that allow for the use of volatile or hazardous bromoalkynes by generating them in situ from stable precursors like dibromoolefins, enhancing the safety and convenience of the method. nih.gov

| Terminal Alkyne | Haloalkyne | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Propargyl alcohol | 1-Bromoalkynes | CuCl (1 mol%) | Amine Base | 23-31% | rsc.org |

| Phenylacetylene | 3-Hydroxy-1-iodopropyne | CuI (3 mol%), Pd(PPh₃)₂Cl₂ (3 mol%) | Diisopropylamine/THF | 79% | rsc.org |

| (Trimethylsilyl)acetylene | 1-Iodo-5-phenyl-1-pentyne | CuI (5 mol%), Pd(PPh₃)₂Cl₂ (5 mol%) | Triethylamine | Quantitative | rsc.org |

Transformations from Related Precursors

Another major synthetic route involves the modification of molecules that already contain the diyne backbone. These transformations typically involve the reduction of a carbonyl group to the desired primary alcohol.

Reduction of Diynyl Compounds using Hydride Reagents

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. libretexts.orgchadsprep.com For the synthesis of 2,4-Heptadiyn-1-ol, 6,6-dimethyl-, a precursor such as 6,6-dimethyl-2,4-heptadiynal (the corresponding aldehyde) or a diynyl ketone could be reduced. Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. libretexts.orgucalgary.ca

LiAlH₄ is a very powerful reducing agent, capable of reducing aldehydes, ketones, esters, and carboxylic acids. organicchemistrytutor.com It reacts violently with water and alcohols, so reactions are typically carried out in anhydrous ethers like diethyl ether or THF, followed by a careful aqueous or acidic workup to protonate the intermediate alkoxide. ucalgary.caorganicchemistrytutor.com NaBH₄ is a milder and more selective reducing agent, typically used for reducing aldehydes and ketones. libretexts.org These reactions are often performed in alcoholic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide. organicchemistrytutor.comprepchem.com

The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reagent to the electrophilic carbonyl carbon. ucalgary.cayoutube.com This forms an alkoxide intermediate, which is then protonated during the workup step to yield the final alcohol. libretexts.orgucalgary.ca

Conversion of Diynyl Aldehyde Intermediates to Diynols

Specifically, the conversion of a diynyl aldehyde, such as 6,6-dimethyl-2,4-heptadiynal, to the corresponding primary alcohol, 2,4-Heptadiyn-1-ol, 6,6-dimethyl-, is a straightforward reduction. ucalgary.ca Sodium borohydride in an alcoholic solvent is a suitable and common choice for this transformation due to its selectivity for the aldehyde group, leaving the carbon-carbon triple bonds of the diyne moiety intact. prepchem.com

The reaction involves dissolving the diynyl aldehyde in a solvent like ethanol and adding NaBH₄ portion-wise. prepchem.com The reaction proceeds via a nucleophilic attack of the hydride on the carbonyl carbon. organicchemistrytutor.com The resulting alkoxide is then protonated by the solvent to give the primary alcohol product.

| Substrate | Reagent | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde | NaBH₄ or LiAlH₄ | Ethanol (for NaBH₄), Ether/THF (for LiAlH₄) | Primary Alcohol | libretexts.orgucalgary.ca |

| Ketone | NaBH₄ or LiAlH₄ | Ethanol (for NaBH₄), Ether/THF (for LiAlH₄) | Secondary Alcohol | libretexts.orgucalgary.ca |

| trans,trans-6,6-dimethyl-2,4-heptadienal | NaBH₄ | Ethanol | trans,trans-6,6-dimethyl-2,4-heptadien-1-ol | prepchem.com |

Electrochemical Synthesis Methods for Conjugated Diyne Moieties

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and reaction conditions. youtube.com For conjugated systems, electrochemical methods can be used to form carbon-carbon bonds through oxidative or reductive coupling.

The electrochemical synthesis of conjugated polymers and oligomers, including those with diyne units, has been an area of active research. frontiersin.orgnih.gov These methods typically involve the electrochemical polymerization of monomer units. For a molecule like 2,4-Heptadiyn-1-ol, 6,6-dimethyl-, an analogous electrochemical approach could involve the coupling of two different alkyne fragments. For example, the electrochemical coupling of terminal alkynes can be achieved, sometimes mimicking the reactivity of well-known chemical methods but driven by an applied potential. youtube.com

While specific protocols for the direct electrochemical synthesis of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- are not widely documented, the principles of electrochemical coupling are well-established. Such a synthesis could potentially involve the anodic oxidation of terminal alkynes to generate reactive radical cations that then couple. The development of new electrode materials and reaction conditions continues to expand the scope of electrosynthesis for creating complex π-conjugated systems. frontiersin.orgrsc.org

Mechanistic Investigations and Reaction Pathways of 2,4 Heptadiyn 1 Ol, 6,6 Dimethyl

Catalytic Activation of Alkyne Substrates

The activation of alkynes by transition metal catalysts is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures. However, specific mechanistic studies detailing the activation of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- are not documented.

Gold(I)-Catalyzed Reaction Mechanisms

While gold(I) complexes are renowned for their ability to activate carbon-carbon triple bonds towards nucleophilic attack, no studies explicitly describe the reaction mechanisms involving 2,4-Heptadiyn-1-ol, 6,6-dimethyl-. prepchem.comepa.govresearchgate.net Generally, gold(I) catalysis proceeds through the π-acidic activation of an alkyne, making it more susceptible to intramolecular or intermolecular attack. For diynes, this can lead to a variety of cyclization cascades. nih.gov The specific regioselectivity and reaction pathway would be influenced by the substitution pattern and the nature of the nucleophile.

Silver(I)-Catalyzed Oxidative Cyclization Pathways

There is no available literature on the silver(I)-catalyzed oxidative cyclization of 2,4-Heptadiyn-1-ol, 6,6-dimethyl-. Silver(I) salts are known to catalyze the cyclization of various alkynyl compounds, often proceeding through activation of the alkyne followed by cyclization and subsequent reaction steps. chemicalbook.com

Copper(I)-Mediated Transformations

Copper(I)-mediated reactions of alkynes are common, particularly in coupling reactions and cycloadditions. However, specific transformations involving 2,4-Heptadiyn-1-ol, 6,6-dimethyl- have not been reported. The synthesis of related neopentylene-tethered 1,6-diynes has been described, sometimes involving copper-catalyzed steps for other transformations in the synthetic sequence. nih.gov

Intramolecular Cyclization Mechanisms for Heterocycle Formation

The intramolecular cyclization of functionalized alkynes is a powerful method for constructing heterocyclic rings. nih.govnist.gov For a molecule like 2,4-Heptadiyn-1-ol, 6,6-dimethyl-, the primary alcohol could act as an internal nucleophile. Upon activation of one of the alkyne moieties by a catalyst, an intramolecular cyclization could potentially lead to the formation of furan (B31954) or other oxygen-containing heterocycles. However, no published research specifically investigates these cyclization mechanisms for this substrate.

Examination of Alkynyl Migration and Rearrangement Processes

Alkynyl migrations are known rearrangement processes in organic chemistry, often occurring under thermal, acidic, or metal-catalyzed conditions. nih.gov These processes can be key steps in complex reaction cascades. There are currently no studies documenting the alkynyl migration or rearrangement processes of 2,4-Heptadiyn-1-ol, 6,6-dimethyl-.

Stereochemical Control in Alkyne Reduction and Functionalization

The stereoselective reduction or functionalization of alkynes is crucial for controlling the geometry of the resulting alkenes. Various reagents and catalytic systems are known to achieve high levels of stereocontrol. A study on the stereoselective halogenation of a structurally related enyne alcohol, 6,6-dimethyl-1-hepten-4-yn-3-ol, has been reported, highlighting the challenges and successes in controlling stereochemistry in similar systems. However, specific data on the stereochemical control in the reduction or functionalization of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- is not available.

Oxidative Functionalization and Derivatization Routes

The chemical reactivity of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- is characterized by the presence of two key functional groups: a primary propargylic alcohol and a conjugated diyne system. These sites allow for a variety of oxidative functionalization and derivatization reactions, opening pathways to a range of novel compounds. Research into analogous systems has illuminated several potential transformation routes, including oxidation of the alcohol moiety and various cycloaddition reactions involving the diyne backbone.

The oxidation of the primary alcohol group in propargylic alcohols to the corresponding aldehydes or ketones can be achieved with high selectivity and efficiency. rsc.orgorganic-chemistry.org Common methods employ reagents such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a co-oxidant like calcium hypochlorite (Ca(OCl)2) or an iron-based catalytic system with aerobic oxidation. rsc.orgorganic-chemistry.org These mild conditions are advantageous as they tend to preserve the sensitive diyne functionality. For instance, the TEMPO/Ca(OCl)2 system has been shown to convert various propargylic alcohols to their corresponding carbonyl compounds at room temperature with isolated yields of up to 97%. rsc.org Similarly, an aerobic oxidation catalyzed by Fe(NO3)3·9H2O and TEMPO in toluene also provides good to excellent yields of α,β-unsaturated alkynals or alkynones. organic-chemistry.org

The direct oxidation of the conjugated diyne system is more complex. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), on acetylenic compounds can be unpredictable, potentially leading to a variety of products through oxidation, rearrangement, or addition, depending on the specific substrate and reaction conditions. thieme-connect.commasterorganicchemistry.com In the case of tertiary propargylic alcohols, m-CPBA has been reported to mediate an oxidative rearrangement to form tetrasubstituted alkenes with a carboxylic acid substituent, proceeding through a proposed oxirene intermediate. thieme-connect.com While direct epoxidation of the diyne in 2,4-Heptadiyn-1-ol, 6,6-dimethyl- is a theoretical possibility, the presence of the hydroxyl group may direct the reaction or lead to competing pathways. wikipedia.org The epoxidation of alkenes with m-CPBA is a well-established stereospecific syn-addition, but the reactivity of conjugated diynes towards this reagent is less documented and can be capricious. masterorganicchemistry.comyoutube.com

Derivatization of the alcohol group, primarily through esterification, offers a straightforward method to modify the molecule. byjus.comchemguide.co.ukchemguide.co.uk The reaction of the primary alcohol with carboxylic acids, acid anhydrides, or acyl chlorides can produce the corresponding esters. chemguide.co.uk Fischer esterification, using a carboxylic acid and an alcohol with an acid catalyst like sulfuric acid, is a common method. chemguide.co.uk However, it is important to note that reactions involving propargyl alcohol can be highly energetic and potentially explosive under certain conditions, necessitating careful control of the reaction scale and temperature. acs.org

The conjugated diyne unit serves as a versatile handle for constructing more complex molecular architectures via cycloaddition reactions. libretexts.org Nickel-catalyzed [2+2+2] cycloadditions are a powerful tool for the synthesis of substituted aromatic rings from three alkyne components. While not specifically documented for 2,4-Heptadiyn-1-ol, 6,6-dimethyl-, other functionalized diynes have been shown to participate in such transformations. acs.org For example, Ni/N-heterocyclic carbene catalysts have been used to couple diynes with tropone to afford [5-6-7] fused tricyclic products. acs.org Another significant derivatization pathway is the [3+2] cycloaddition of diynes with azides to form 1,2,3-triazoles. This reaction has been successfully applied to a range of 1,3-diynes using sodium azide, yielding 5-substituted-4-acetylene-1H-1,2,3-triazoles in high yields. researchgate.net

Furthermore, domino reactions involving 2,4-diyn-1-ols have been developed. A notable example is the reaction with 1,3-dicarbonyl compounds, which proceeds through a domino propargylation/furanylation/benzannulation sequence to provide access to aryl/heteroaryl-fused benzofurans and indoles. researchgate.netnih.gov This methodology highlights the potential of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- as a building block in the synthesis of complex heterocyclic systems.

Interactive Data Table: Oxidative Functionalization of Propargylic Alcohols

| Substrate Type | Reagent/Catalyst | Co-oxidant/Solvent | Product Type | Yield (%) | Reference |

| Propargylic Alcohols | TEMPO | Ca(OCl)2 / CH2Cl2 | Aldehydes/Ketones | up to 97 | rsc.org |

| Propargylic Alcohols | Fe(NO3)3·9H2O, TEMPO | O2 / Toluene | Alkynals/Alkynones | Good to Excellent | organic-chemistry.org |

| Tertiary Propargylic Alcohols | m-CPBA | - / CH2Cl2 | Enoic Acids | - | thieme-connect.com |

Interactive Data Table: Derivatization of Diynes and Propargylic Alcohols

| Reaction Type | Substrate Type | Reagent | Product Type | Yield (%) | Reference |

| Cycloaddition | Diynes | Tropone, Ni(0)/NHC catalyst | [5-6-7] Fused Tricyclics | Good | acs.org |

| Cycloaddition | 1,3-Diynes | Sodium Azide | 5-Substituted-4-acetylene-1H-1,2,3-triazoles | 75-99 | researchgate.net |

| Domino Reaction | 2,4-Diyn-1-ols | 1,3-Dicarbonyl Compounds | Aryl/Heteroaryl-Fused Benzofurans | - | researchgate.netnih.gov |

| Esterification | Primary Alcohols | Carboxylic Acids, H2SO4 | Esters | Variable | chemguide.co.uk |

Derivatization and Functionalization Strategies for 2,4 Heptadiyn 1 Ol, 6,6 Dimethyl

Synthesis of N-Substituted Naphthalenemethanamine Derivatives

The synthesis of N-substituted naphthalenemethanamine derivatives from diynols like 2,4-Heptadiyn-1-ol, 6,6-dimethyl- can be approached through a multi-step process. A primary strategy involves the initial conversion of the alcohol to a more reactive leaving group, such as a halide, followed by nucleophilic substitution with a suitable amine. This allows for the construction of specific target molecules like N,6,6-trimethyl-N-(1-naphthylmethyl)-2,4-heptadiyn-1-amine. chemsynthesis.com

The synthesis of the requisite amine precursor, N-methyl-1-naphthalenemethanamine, can be accomplished by reacting 1-chloromethylnaphthalene with N-methylformamide in the presence of a base, followed by hydrolysis. google.com For instance, N-methylformamide can be deprotonated using a strong base like sodium hydride in DMF, and the resulting anion is then reacted with 1-chloromethylnaphthalene to produce an intermediate formamide. google.com Subsequent acid or base-catalyzed hydrolysis yields N-methyl-1-naphthalenemethanamine. google.com

With the amine in hand, the final coupling step can be envisioned. The hydroxyl group of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- would first be converted to a good leaving group, for example, by reaction with thionyl chloride to form the corresponding chloride. This activated intermediate can then undergo a nucleophilic substitution reaction with N-methyl-1-naphthalenemethanamine to afford the final tertiary amine product, N,6,6-trimethyl-N-(1-naphthylmethyl)-2,4-heptadiyn-1-amine. chemsynthesis.com

| Precursor | Reagent 1 | Reagent 2 | Product |

| 1-Chloromethylnaphthalene | N-methylformamide | NaOH / H₂SO₄ | N-methyl-1-naphthalenemethanamine |

| 2,4-Heptadiyn-1-ol, 6,6-dimethyl- | Thionyl Chloride | N-methyl-1-naphthalenemethanamine | N,6,6-trimethyl-N-(1-naphthylmethyl)-2,4-heptadiyn-1-amine |

This table outlines a plausible synthetic pathway based on established chemical transformations.

Strategies for Halogenation and Subsequent Cross-Coupling Reactions

The conjugated diyne backbone of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- is an ideal substrate for halogenation, creating versatile intermediates for cross-coupling reactions. Halogenated alkynes are valuable building blocks in organic synthesis, particularly in the formation of new carbon-carbon bonds.

A primary method for functionalizing these halogenated diynes is the Sonogashira cross-coupling reaction. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.netlibretexts.org In the context of a halogenated derivative of 2,4-Heptadiyn-1-ol, 6,6-dimethyl-, the roles would be reversed. The diyne would first be converted to a terminal haloalkyne, for example, by reaction with N-bromosuccinimide (NBS) and silver nitrate (B79036) to yield a bromoalkyne. This bromo-diyne can then be coupled with a terminal alkyne under Sonogashira conditions.

Alternatively, the internal alkyne could be functionalized. Palladium-catalyzed cross-coupling reactions are not limited to organoboron and organotin reagents; organosilanols have emerged as practical alternatives. nih.gov The reaction of haloarenes with alkoxydiboron, catalyzed by a palladium(0) complex, provides a direct route to arylboronic esters, which are key partners in Suzuki couplings. colab.ws A strategy could involve the halogenation of the diyne followed by a Suzuki or Sonogashira coupling to introduce aryl, vinyl, or other alkynyl moieties, significantly increasing molecular complexity.

| Reaction Type | Substrate 1 (from Diynol) | Substrate 2 | Catalyst System | Product Type |

| Sonogashira Coupling | Bromo-2,4-heptadiyn-1-ol, 6,6-dimethyl- | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI, Amine Base | Aryl-substituted diyne |

| Suzuki Coupling | Bromo-2,4-heptadiyn-1-ol, 6,6-dimethyl- | Arylboronic Acid | Pd Catalyst, Base | Aryl-substituted diyne |

This table illustrates potential cross-coupling strategies for halogenated derivatives.

Development of Functionalized Furan (B31954) Derivatives from Diynols

The conversion of diynols into functionalized furan derivatives represents a powerful synthetic transformation, creating valuable heterocyclic scaffolds from acyclic precursors. Several catalytic systems have been developed to achieve this cyclization efficiently.

Gold catalysts are particularly effective in promoting the cyclization of enynols and related systems. nih.govmdpi.com Gold(I)-catalyzed cascade reactions of propargyl alcohols with alkynes, often in the presence of a copper co-catalyst, can produce highly substituted furans. organic-chemistry.org The mechanism can involve an initial alcohol addition to the alkyne, followed by rearrangement and a final cyclization step. organic-chemistry.org For a substrate like 2,4-Heptadiyn-1-ol, 6,6-dimethyl-, an intramolecular cyclization can be envisioned where the hydroxyl group attacks one of the alkyne moieties, activated by the gold catalyst. This process, known as an oxyauration/cyclization cascade, can lead to fully substituted furans under mild conditions. nih.gov

Palladium-catalyzed reactions also provide a route to furan synthesis. For instance, the reaction of propargyl alcohols and terminal alkynes can selectively lead to polysubstituted furans. organic-chemistry.org Furthermore, cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls is another modern approach that yields polyfunctionalized furans with high regioselectivity. nih.gov This method is notable for its tolerance of a wide range of functional groups. nih.gov

| Catalyst System | Reactant Type | Key Transformation | Reference |

| Gold(I) / Copper(II) | Propargyl Alcohol + Alkyne | Cascade (Addition/Rearrangement/Cyclization) | organic-chemistry.org |

| Gold(I) | (Z)-Enynol | 5-endo-dig Oxyauration/Cyclization | nih.gov |

| Palladium(II) | Enol-yne | Cycloisomerization | organic-chemistry.org |

| Cobalt(II) | Alkyne + α-Diazocarbonyl | Metalloradical Cyclization | nih.gov |

This table summarizes catalytic systems for the synthesis of furan derivatives from alkyne-containing precursors.

Exploration of Alkyne Hydroamination and Related Additions

Hydroamination, the addition of an N-H bond across a carbon-carbon triple bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds such as enamines and imines. conicet.gov.ar The two C≡C bonds in 2,4-Heptadiyn-1-ol, 6,6-dimethyl- present opportunities for selective mono- or double-hydroamination, leading to a variety of functionalized products. mdpi.com

A range of metal catalysts, including those based on late transition metals like copper, rhodium, and gold, as well as early transition metals like tantalum, are active in promoting hydroamination. conicet.gov.aracs.orgnih.gov Copper-catalyzed systems, for example using copper nanoparticles or copper(I) salts, are often used for the intermolecular hydroamination of terminal alkynes with amines. conicet.gov.ar These reactions typically follow Markovnikov regioselectivity, yielding imines that can be subsequently reduced to the corresponding amines. conicet.gov.ar

Rhodium(I) catalysts can also efficiently promote the reaction between terminal alkynes and anilines under mild, neutral conditions to give imines in high yields. organic-chemistry.org For diynes, double hydroamination can lead to the formation of heterocyclic structures. For example, copper(I) chloride has been shown to catalyze the annulation of 1,3-diynes with primary amines to produce 1,2,5-trisubstituted pyrroles. mdpi.com The regioselectivity of the addition (i.e., to the terminal vs. internal alkyne of the diynol) can be influenced by the catalyst system and the steric and electronic properties of both the diyne and the amine. acs.org

| Catalyst | Amine Type | Product Type | Selectivity | Reference |

| Copper Nanoparticles | Primary/Secondary Amines | Imines/Enamines | Markovnikov | conicet.gov.ar |

| [Rh(cod)₂]BF₄/PCy₃ | Anilines | Imines | Markovnikov | organic-chemistry.org |

| Tantalum Imido Complexes | Primary/Secondary Amines | Imines/Enamines | - | nih.gov |

| CuCl | Primary Amines | 1,2,5-Trisubstituted Pyrroles | Double Addition | mdpi.com |

This table presents various catalytic systems for the hydroamination of alkynes and diynes.

Applications in Natural Product Synthesis and Analog Development

Utilization as a Key Fragment in the Synthesis of Polyenyne Natural Products

While the direct utilization of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- in the total synthesis of polyenyne natural products like Cicutoxin has not been extensively documented in publicly available literature, its structural motifs are highly relevant. The synthesis of Cicutoxin, a toxic polyacetylene found in water hemlock, involves the coupling of key fragments that contain conjugated ene-yne systems. For instance, the synthesis of (R)-(-)-cicutoxin has been achieved using fragments such as (R)-(-)-1-hexyn-3-ol and THP-protected 4,6-heptadiyn-1-ol. Although not identical, the structural similarity of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- to these building blocks suggests its potential as a precursor or analog in the synthesis of similar polyenyne natural products. The presence of the gem-dimethyl group could offer advantages in terms of stability and solubility of synthetic intermediates.

Scaffold for Building Complex Organic Molecules in Medicinal Chemistry Research

The di-yne core of 2,4-Heptadiyn-1-ol, 6,6-dimethyl- serves as a versatile scaffold for the construction of complex organic molecules with potential applications in medicinal chemistry. The alkynyl groups can participate in a variety of coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the facile introduction of diverse substituents. This enables the creation of libraries of compounds with varied three-dimensional shapes and electronic properties for screening against biological targets.

For example, the related core structure, the "6,6-dimethyl-2,4-heptadiyn-" moiety, has been incorporated into molecules with potential biological activity. Research into N,6,6-trimethyl-N-(1-naphthylmethyl)-2,4-heptadiyn-1-amine has demonstrated the utility of this scaffold in medicinal chemistry contexts. The rigid nature of the diyne linker can be exploited to hold pharmacophoric groups in specific spatial orientations, which is a key strategy in rational drug design.

Contributions to the Synthesis of Diverse Chemical Libraries

The reactivity of the terminal alkyne and the hydroxyl group in 2,4-Heptadiyn-1-ol, 6,6-dimethyl- makes it an attractive starting material for the generation of diverse chemical libraries. Through techniques such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), the alkyne functionality can be efficiently converted into a triazole ring, a common and valuable scaffold in medicinal chemistry. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to a variety of esters and ethers, further expanding the chemical space that can be explored from this single building block.

The synthesis of neopentylene-tethered (NPT) 1,6-diynes, which are valuable for reaction discovery and as building blocks in target-oriented synthesis, highlights the importance of gem-dimethyl substituted diyne structures in creating diverse molecular architectures. nih.gov Although a different isomer, the principles of using such a scaffold to build chemical libraries are directly applicable to 2,4-Heptadiyn-1-ol, 6,6-dimethyl-.

Q & A

Q. What are the recommended synthetic routes for preparing 2,4-heptadiyn-1-ol derivatives, and how do reaction conditions influence yield?

Methodological Answer:

- Pd-Catalyzed Cross-Coupling: Utilize Sonogashira or Suzuki-Miyaura couplings for alkyne functionalization. For example, PdCl₂(PPh₃)₂ with Cs₂CO₃ in THF at 80°C achieves ~78% yield for alkyne derivatives .

- Solvent Selection: Polar aprotic solvents (e.g., dioxane) enhance solubility of intermediates, while aqueous conditions improve catalyst efficiency .

- Purification: Column chromatography with hexane/ethyl acetate gradients (e.g., 1:1 ratio) isolates pure products. Monitor via TLC (Rf ~0.65) .

Q. Which spectroscopic techniques are most effective for characterizing 2,4-heptadiyn-1-ol derivatives?

Methodological Answer:

- 1H/13C NMR: Identify proton environments (e.g., δ 2.75 ppm for CH₂ adjacent to alkynes) and carbon hybridization (sp³ vs. sp) .

- IR Spectroscopy: Detect alkyne stretches (~2210 cm⁻¹) and hydroxyl groups (~3250 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular ions (e.g., m/z 375.1487 for C₂₆H₁₉N₂O⁺) with <1 ppm error .

Q. What safety protocols are critical when handling 2,4-heptadiyn-1-ol derivatives?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile intermediates (e.g., alkynes) .

- Spill Management: Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

- Storage: Keep in amber glass bottles at RT, away from moisture and oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in alkyne additions?

Methodological Answer:

- Catalyst Tuning: Use Pd/Cu bimetallic systems to favor anti-Markovnikov additions. For example, PCy₃ ligands reduce steric hindrance in cross-couplings .

- Temperature Control: Lower temperatures (0–25°C) minimize side reactions in nucleophilic additions .

- Kinetic vs. Thermodynamic Control: Monitor reaction progress via HPLC to isolate intermediates before equilibration .

Q. How should researchers resolve contradictions in spectral data for diastereomeric mixtures?

Methodological Answer:

- Chiral Chromatography: Use HPLC with amylose-based columns (e.g., Chiralpak® IA) to separate enantiomers.

- Variable-Temperature NMR: Cool samples to –40°C to slow bond rotation and split overlapping signals (e.g., diastereotopic protons) .

- X-ray Crystallography: Confirm absolute configurations via single-crystal diffraction (e.g., CCDC deposition codes) .

Q. What strategies mitigate low yields in multi-step syntheses of 2,4-heptadiyn-1-ol analogs?

Methodological Answer:

- Protecting Groups: Temporarily mask hydroxyls with TBS or acetyl groups to prevent undesired side reactions .

- One-Pot Reactions: Combine Sonogashira coupling and cyclization steps to reduce purification losses (e.g., 78% yield in sequential reactions) .

- Flow Chemistry: Improve heat/mass transfer for exothermic steps (e.g., alkyne deprotonation) .

Q. How do steric effects from the 6,6-dimethyl group influence reactivity?

Methodological Answer:

- Steric Hindrance: The dimethyl group reduces nucleophilic attack at C4, favoring electrophilic additions at C2.

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to compare transition-state energies for substituted vs. unsubstituted analogs .

- Kinetic Isotope Effects (KIE): Use deuterated analogs to study steric vs. electronic contributions in rate-determining steps .

Q. What methods address solubility challenges during crystallization of 2,4-heptadiyn-1-ol derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.